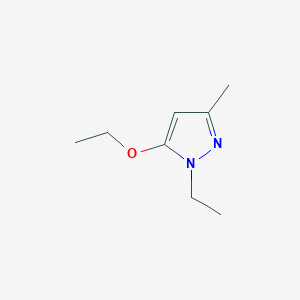

5-ethoxy-1-ethyl-3-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural feature imparts a range of physicochemical properties that make them valuable building blocks in both organic and medicinal chemistry. The pyrazole ring system is found in numerous natural products and has been incorporated into a wide array of synthetic compounds with diverse pharmacological activities.

The versatility of the pyrazole core allows for substitutions at various positions, leading to a vast library of derivatives with tailored properties. These derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

Importance of Substituted Pyrazoles in Contemporary Chemical Research

Substituted pyrazoles are of immense importance in modern chemical research due to their proven track record as "privileged scaffolds" in drug discovery. This means that the pyrazole core is a recurring motif in many biologically active compounds. The ability to readily modify the substituents on the pyrazole ring allows chemists to fine-tune the compound's steric, electronic, and lipophilic properties, thereby optimizing its interaction with biological targets.

Furthermore, pyrazole derivatives are utilized in materials science as ligands for metal complexes, fluorescent probes, and in the development of agrochemicals. Their inherent stability and diverse reactivity make them attractive targets for the development of novel functional molecules.

Historical Context of Pyrazole Synthesis and Mechanistic Investigations

The history of pyrazole synthesis dates back to the late 19th century. One of the most classical and widely used methods is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. The mechanism of the Knorr synthesis has been extensively studied and is understood to proceed through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

Another significant method is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a hydrazine. Over the years, numerous other synthetic strategies have been developed to access the pyrazole core, including multicomponent reactions and cycloaddition reactions, offering greater efficiency and control over the substitution pattern. Mechanistic investigations have been crucial in understanding the regioselectivity of these reactions, which is a key aspect in the synthesis of specifically substituted pyrazoles.

Significance of the 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole Scaffold in Targeted Research

While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural components can be inferred from studies on analogous compounds. The 1,3,5-substitution pattern is a common feature in many biologically active pyrazoles.

The 5-ethoxy group introduces a flexible, lipophilic ether linkage which can influence the compound's pharmacokinetic properties, such as absorption and metabolism. The 1-ethyl group and 3-methyl group are small alkyl substituents that can modulate the compound's steric profile and its binding affinity to target proteins.

Research on closely related 5-alkoxy-1-aryl-3-methyl-pyrazoles has demonstrated their potential in various therapeutic areas. For instance, these scaffolds have been investigated for their anti-inflammatory and antimicrobial activities. The specific combination of the ethoxy, ethyl, and methyl groups in this compound presents a unique chemical entity with potential for further exploration in targeted drug discovery programs.

Detailed Research Findings

While direct research on this compound is limited, data from analogous compounds provide valuable insights into its potential properties and reactivity.

Spectroscopic Data of an Analogous Compound: 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole

To provide a representative example of the spectroscopic characteristics of this class of compounds, the following data for 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole is presented rsc.org:

| Spectroscopic Data | Values |

| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) |

| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 |

| MS (ESI) m/z | 203 [M+H]⁺ |

This data is for an analogous compound and is provided for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1-ethyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-10-8(11-5-2)6-7(3)9-10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSJFTSQDCHKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole and Its Pyrazole Analogues

Classical Condensation and Cyclization Approaches

The most traditional and widely employed method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, remains a robust and versatile strategy for accessing a wide array of substituted pyrazoles. nih.gov

Condensation of Hydrazine Derivatives with β-Dicarbonyl Compounds for Pyrazole Core Formation

The reaction between a monosubstituted hydrazine and an unsymmetrical β-dicarbonyl compound is a primary route to 1,3,5-substituted pyrazoles. researchgate.net This reaction can, however, lead to a mixture of regioisomers. nih.govresearchgate.net The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the β-dicarbonyl compound. nih.gov For instance, in the reaction of arylhydrazines with fluorinated β-diketones, the dehydration of the dihydroxypyrazolidine intermediate is believed to kinetically control the isomeric ratio of the products. researchgate.net

In the context of synthesizing 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole, a plausible classical approach would involve the condensation of ethylhydrazine (B1196685) with a suitable β-dicarbonyl compound. One such precursor could be ethyl 3-oxobutanoate, which exists in equilibrium with its enol tautomer. The reaction with ethylhydrazine would proceed via a cyclocondensation reaction. However, due to the unsymmetrical nature of both reactants, the formation of two regioisomers is possible: the desired this compound and its isomer, 3-ethoxy-1-ethyl-5-methyl-1H-pyrazole. The differentiation in reactivity between the ketone and ester functionalities of the β-dicarbonyl compound plays a crucial role in determining the final product distribution. Generally, the ketone carbonyl is more electrophilic and reacts preferentially with the hydrazine.

| Hydrazine Derivative | β-Dicarbonyl Compound | Resulting Pyrazole(s) | Key Aspects |

| Ethylhydrazine | Ethyl 3-oxobutanoate | This compound & 3-ethoxy-1-ethyl-5-methyl-1H-pyrazole | Potential for regioisomeric mixture. researchgate.net |

| Phenylhydrazine (B124118) | Ethyl acetoacetate (B1235776) | 1-phenyl-3-methyl-5-pyrazolone | A well-established reaction leading to a pyrazolone (B3327878) derivative. orientjchem.org |

| Methylhydrazine | Ethyl acetoacetate | 1,3-dimethyl-5-pyrazolone | The reaction proceeds via intramolecular cyclization, liberating water. ias.ac.in |

Specific Cyclization Mechanisms Leading to 1H-Pyrazole Ring Systems

The mechanism of pyrazole formation from hydrazines and β-dicarbonyl compounds is thought to proceed through several key steps. researchgate.net The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. The resulting cyclic intermediate, a 5-hydroxy-Δ2-pyrazoline, then undergoes dehydration to yield the aromatic pyrazole ring. researchgate.net The formation of both N-C bonds of the carbinolamine groups is considered reversible, and the equilibrium between the possible dihydroxypyrazolidine intermediates can influence the final regioisomeric outcome. researchgate.net

Alternative cyclization strategies for forming the 1H-pyrazole ring include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. researchgate.net This method provides an alternative entry to pyrazole derivatives and can offer different regiochemical control compared to the use of 1,3-dicarbonyl compounds.

Modern Synthetic Transformations

In addition to classical methods, modern organic synthesis has introduced a variety of powerful techniques for the construction and functionalization of the pyrazole ring. These methods often offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and their application to pyrazole chemistry has enabled the construction of complex and diverse derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling with Iodo-Pyrazoles)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for forming carbon-carbon bonds. nih.gov The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. nih.gov This methodology has been successfully applied to the functionalization of iodo-pyrazole derivatives. researchgate.netresearchgate.net For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with terminal alkynes under typical Sonogashira conditions to afford the corresponding 4-alkynylpyrazoles in good yields. researchgate.net The protection of the N-H group in pyrazole derivatives is often necessary for successful cross-coupling reactions. arkat-usa.org

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-chloro-4-(phenylethynyl)pyrazoles researchgate.net |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Pd(PPh3)4, CuI | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives researchgate.net |

| 4-Iodopyrazoles | Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Alkoxypyrazoles nih.gov |

Copper-Free Protocols for Regioselective Pyrazole Synthesis

While copper is a common co-catalyst in Sonogashira reactions, concerns about its potential toxicity and the formation of alkyne homocoupling byproducts have led to the development of copper-free protocols. nih.govrsc.org These methods often employ specialized palladium precatalysts and ligands that facilitate the cross-coupling reaction in the absence of copper. acs.orgnih.gov For example, an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to be effective for room-temperature, copper-free Sonogashira couplings of aryl bromides and alkynes. acs.orgnih.gov

Another significant area of copper-free synthesis relevant to pyrazole analogues is "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comwikipedia.orgchempep.com This bioorthogonal reaction utilizes strained cyclooctynes that react readily with azides to form triazoles without the need for a metal catalyst. While this method primarily yields triazoles, the principles of using strain-promoted reactions are being explored for other heterocyclic syntheses. The development of regioselective, copper-free methods for pyrazole synthesis continues to be an active area of research, offering milder and more environmentally friendly alternatives to traditional approaches. researchgate.net

Silver-Catalyzed Approaches in Pyrazole Formation

Silver catalysis has emerged as a powerful tool in the synthesis of pyrazole derivatives, offering mild reaction conditions and unique reactivity. These methods often involve the activation of various functional groups, facilitating cyclization and functionalization reactions that might be challenging with other catalysts.

One notable silver-catalyzed approach involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This method provides a direct route to the pyrazole ring system under gentle conditions. The use of a stable and odorless isocyanide precursor enhances the practical applicability of this method.

Another significant application of silver catalysis is in the synthesis of trifluoromethylated pyrazoles. For instance, the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by a silver salt, proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and elimination to yield 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comnih.gov The reaction temperature can be optimized to improve yields, typically around 60 °C. mdpi.comnih.gov Similarly, silver triflate (AgOTf) has been shown to be an effective catalyst for the rapid heterocyclization of trifluoromethylated ynones with hydrazines, affording 3-CF3-pyrazoles in high yields at room temperature. mdpi.com

Silver catalysts are also employed in sequential catalytic systems. For example, a combination of a squaramide organocatalyst and a silver salt can be used in a one-pot asymmetric Michael addition/hydroalkoxylation sequence to produce chiral pyrano-annulated pyrazoles with high enantioselectivity. nih.gov This dual catalytic system showcases the compatibility of silver catalysts with other catalytic manifolds to construct complex heterocyclic frameworks.

The following table summarizes representative silver-catalyzed reactions for the synthesis of pyrazole analogues.

| Catalyst | Reactants | Product Type | Key Features |

| Silver Salt | N′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-aryl-3-trifluoromethyl pyrazoles | Sequential nucleophilic addition, cyclization, and elimination. mdpi.comnih.gov |

| AgOTf (1 mol%) | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | 3-CF3-pyrazoles | Rapid reaction at room temperature with high regioselectivity. mdpi.com |

| Silver Carbonate | Alkyne-tethered nitroolefins, Pyrazolinones | Chiral pyrano-annulated pyrazoles | Sequential asymmetric Michael addition and hydroalkoxylation. nih.gov |

C-H Activation Strategies for Selective Functionalization of Pyrazoles

Direct C-H activation has become a paramount strategy for the late-stage functionalization of heterocyclic compounds like pyrazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org This approach allows for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring.

Transition-metal catalysis is central to C-H activation, with metals like palladium, rhodium, and ruthenium being commonly employed. The regioselectivity of the functionalization is often controlled by the inherent electronic properties of the pyrazole ring or through the use of directing groups. researchgate.net The C-5 position of the pyrazole ring is often susceptible to functionalization due to the acidity of the C-5 proton, while the C-4 position can act as a nucleophilic center for electrophilic aromatic substitution. researchgate.net The N2 nitrogen of the pyrazole can also act as a Lewis basic site to direct the catalyst to a specific C-H bond. researchgate.net

For instance, rhodium(III)-catalyzed C-H activation has been utilized for the regioselective hydroarylation and oxidative arylation of maleimides with 2-arylindazoles (a fused pyrazole system). researchgate.net This demonstrates the ability to selectively functionalize specific positions on the pyrazole-containing scaffold. Furthermore, rhodium(I)-N-heterocyclic carbene (NHC) catalysts have been shown to effectively catalyze the coupling of 1-vinylpyrazoles with alkynes via C-H activation of the vinyl group. nih.gov

The development of these strategies provides a powerful toolkit for modifying the pyrazole core, enabling the synthesis of a diverse range of analogues with tailored properties.

| Catalyst System | Substrate | Reactant | Product Type | Reference |

| Rh(III) | 2-Arylindazoles | Maleimides | Arylated succinimide (B58015) and maleimide (B117702) derivatives | researchgate.net |

| Rh(I)-NHC | 1-Vinylpyrazoles | Alkynes | Butadienylpyrazole derivatives | nih.gov |

| Palladium | 4-Nitro-1H-pyrazoles | Arylating agents | 5-Aryl-4-nitro-1H-pyrazoles | N/A |

Green Chemistry and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have significantly influenced the design of synthetic routes for pyrazole derivatives, emphasizing the use of safer solvents, reduced energy consumption, and the application of recyclable catalysts.

Nanocatalysts have garnered considerable attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. Zinc oxide nanoparticles (nano-ZnO) have proven to be an efficient, reusable, and environmentally benign catalyst for the synthesis of various pyrazole-containing heterocycles. jsynthchem.comrasayanjournal.co.in

Nano-ZnO has been successfully employed in the one-pot, four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in an aqueous medium. nanomaterchem.com The use of water as the solvent aligns with green chemistry principles. The catalyst can be easily recovered and reused multiple times without a significant loss of activity. rasayanjournal.co.in The proposed mechanism involves the ZnO nanoparticles activating the carbonyl group and facilitating the Knoevenagel condensation and subsequent Michael addition and cyclization steps. nanomaterchem.com

Furthermore, the catalytic performance of nano-ZnO can be enhanced through modifications. For example, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been developed as a highly efficient catalyst for the solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles via a grinding method at room temperature. nih.govrsc.org This dual modification improves the catalyst's stability and selectivity. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.commdpi.com This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. mdpi.com When combined with solvent-free conditions, MAOS represents a particularly green synthetic approach by minimizing waste and energy consumption. mdpi.comrsc.org

The synthesis of pyrazolone derivatives has been achieved through a one-pot, solvent-free, microwave-assisted reaction of β-ketoesters with substituted hydrazines and aldehydes, providing good to excellent yields. nih.gov This method offers significant advantages in terms of reaction time and operational simplicity. nih.gov Similarly, the ring-opening of epoxides with pyrazoles can be efficiently conducted under solvent-free, microwave-assisted conditions to generate functionalized pyrazole derivatives. mdpi.com

The following table provides examples of green synthetic methodologies for pyrazole analogues.

| Methodology | Catalyst | Reactants | Product Type | Key Features |

| Nano-catalysis | Nano-ZnO | Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyranopyrazoles | Aqueous medium, catalyst is reusable. nanomaterchem.com |

| Nano-catalysis | Ag/La-ZnO core-shell nanoparticles | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | 4H-pyrano[2,3-c]pyrazoles | Solvent-free grinding at room temperature. nih.govrsc.org |

| Microwave-assisted | None | β-ketoesters, hydrazines, aldehydes | Pyrazolone derivatives | One-pot, solvent-free, rapid reaction. nih.gov |

| Microwave-assisted | None | Phenyl glycidyl (B131873) ether, pyrazoles | Functionalized pyrazole derivatives | Solvent-free, rapid ring-opening reaction. mdpi.com |

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.gov This approach is highly valued for its operational simplicity, time and energy efficiency, and atom economy, making it a cornerstone of modern green chemistry. nih.gov The synthesis of pyrazole derivatives has greatly benefited from the development of novel MCRs.

A common and versatile MCR for the synthesis of pyranopyrazole derivatives involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. tandfonline.com This reaction can be catalyzed by a variety of catalysts, including nano-ZnO as previously mentioned, as well as other catalysts like silicotungstic acid under solvent-free conditions. tandfonline.com The reaction proceeds through a cascade of reactions, typically involving a Knoevenagel condensation, a Michael addition, and subsequent cyclization and tautomerization.

The scope of MCRs for pyrazole synthesis is broad, allowing for the introduction of diverse substituents and the construction of fused heterocyclic systems. For instance, bispyranopyrazole derivatives can be synthesized via a one-pot MCR using montmorillonite (B579905) K10 as a heterogeneous catalyst. nih.gov These reactions highlight the power of MCRs to rapidly generate molecular complexity from simple starting materials.

Thermal Electrocyclization Pathways for Pyrazole Synthesis

Thermal electrocyclization reactions represent a powerful, often catalyst-free, method for the construction of cyclic systems. In the context of pyrazole synthesis, this approach typically involves the thermal rearrangement of a suitably substituted acyclic precursor.

A key example is the thermal electrocyclization of vinyldiazo compounds, which can rearrange to form pyrazoles in good yields. organic-chemistry.org These reactions are operationally simple and utilize readily available starting materials, providing access to a range of mono-, di-, and tri-substituted pyrazoles. The reaction proceeds through a concerted pericyclic reaction, where the electronic system of the vinyldiazo compound reorganizes to form the stable aromatic pyrazole ring. This method avoids the need for catalysts or additional reagents, making it an inherently clean and atom-economical process.

Regiocontrolled Synthetic Routes Utilizing Specific Enone Precursors (e.g., Trichloromethyl Enones)

The regiocontrolled synthesis of substituted pyrazoles can be effectively achieved through the utilization of specific enone precursors, such as trichloromethyl enones. This approach offers a high degree of control over the final substitution pattern of the pyrazole ring, a critical factor in determining the compound's chemical properties and biological activity. Research has demonstrated that the reaction between (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones and substituted hydrazines provides a powerful tool for the regioselective synthesis of pyrazoles. nih.govacs.org

A key factor influencing the regioselectivity of this reaction is the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the reaction typically yields the 1,3-regioisomer. Conversely, the use of the corresponding free arylhydrazine leads exclusively to the formation of the 1,5-regioisomer. nih.govacs.org This predictable control over the isomeric outcome is a significant advantage of this methodology. The trichloromethyl group in the enone precursor serves as a versatile synthon for a carboxyalkyl moiety, allowing for a one-pot, three-component synthesis of 3(5)-carboxyalkyl-1H-pyrazoles in moderate to excellent yields. nih.govacs.org

The reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one with various hydrazines has been shown to produce different pyrazole derivatives depending on the reaction conditions. eurekaselect.com This highlights the tunability of the process to afford specific pyrazole products. The choice of solvent can also play a crucial role, with methanol (B129727) often facilitating the reaction and participating in the transformation of the trichloromethyl group. acs.org

Synthesis of Key Precursors and Building Blocks Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and building blocks. The fundamental approach to constructing the pyrazole ring is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. nih.gov For the target molecule, the essential precursors are a β-ketoester and ethylhydrazine.

A suitable 1,3-dicarbonyl precursor for the synthesis of the 3-methyl-5-ethoxypyrazole core is ethyl 3-oxobutanoate (ethyl acetoacetate). The reaction of ethyl acetoacetate with a hydrazine derivative is a well-established method for producing pyrazolone intermediates, which can be further modified. orientjchem.orgresearchgate.net The other critical building block is ethylhydrazine, which provides the N-ethyl substituent at the 1-position of the pyrazole ring.

The synthesis of polysubstituted pyrazoles often involves the reaction of 1,3-diketones with hydrazine derivatives. mdpi.com Variations in the substituents on both the diketone and the hydrazine allow for the preparation of a wide array of pyrazole analogues. For instance, the condensation of delta-unsaturated 1,3-diketoesters with arylhydrazines leads to 1-aryl-3-ethoxycarbonyl-5-[alpha-substituted styryl]-pyrazoles. nih.gov

Protecting Group Strategies for N-H Bonds in Pyrazole Chemistry

In the synthesis of complex pyrazoles, particularly when multiple reactive sites are present, the use of protecting groups for the N-H bond of the pyrazole ring is a crucial strategy. Protecting groups prevent unwanted side reactions and allow for the selective functionalization of other positions on the ring.

One effective protecting group for the pyrazole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be introduced to protect the N-H bond, and a "SEM switch" strategy has been developed to transpose the protecting group from one nitrogen to the other. This transposition effectively alters the reactivity of the C-3 and C-5 positions of the pyrazole ring, enabling sequential and regioselective C-H arylation. nih.gov

Another commonly used protecting group is the tert-butoxycarbonyl (Boc) group. A method for the selective N-Boc deprotection of imidazoles, benzimidazoles, and pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) at room temperature has been reported. arkat-usa.org This mild condition allows for the removal of the Boc group while leaving other sensitive functional groups intact, which is advantageous in multi-step syntheses. arkat-usa.org The tetrahydropyranyl (THP) group has also been employed as a "green" protecting group for pyrazole synthesis, offering a solvent- and catalyst-free protection step. rsc.org

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride sources (e.g., TBAF) |

| tert-Butoxycarbonyl | Boc | Acidic conditions or NaBH4 in EtOH arkat-usa.org |

| Tetrahydropyranyl | THP | Acidic conditions rsc.org |

| Benzyl | Bn | Hydrogenation nih.gov |

Synthetic Routes Towards Pyrazolone and Substituted Pyrazole Carboxylic Acid Derivatives

Pyrazolone derivatives are closely related to the target compound and are important intermediates in the synthesis of various substituted pyrazoles. The condensation of ethyl acetoacetate with thiosemicarbazide, followed by treatment with sodium hydroxide (B78521) in ethanol, is one route to obtaining pyrazolone structures. researchgate.net Similarly, the reaction of ethyl acetoacetate with phenylhydrazine derivatives at reflux temperature yields 3-methyl-1-phenylpyrazol-5-one. orientjchem.org These pyrazolones can serve as precursors for further functionalization.

The synthesis of substituted pyrazole carboxylic acid derivatives is another significant area of pyrazole chemistry. A common method involves the reaction of diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives in the presence of a base like sodium ethoxide to form ethyl-2,4-dioxo-4-phenyl butanoate intermediates. Subsequent treatment with hydrazine hydrate yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. nih.govresearchgate.net

Furthermore, 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be converted into its corresponding ester or amide derivatives through reactions of its acid chloride with various alcohols or N-nucleophiles. researchgate.net Hydrolysis of ester-substituted pyrazoles can yield the corresponding carboxylic acids, which can then be converted to other derivatives such as carboxamides. nih.gov

Chemical Reactivity and Derivatization of the 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole Scaffold

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substitution pattern of 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole, particularly the presence of the activating ethoxy group, directs incoming electrophiles predominantly to the C4 position, the only unsubstituted carbon on the ring.

Halogenation Studies

Halogenation of the pyrazole ring is a common method for introducing a functional handle for further synthetic modifications. While specific studies on this compound are not extensively documented, analogous reactions with similar pyrazole derivatives suggest that halogenation would proceed readily at the C4 position. For instance, bromination using N-Bromosuccinimide (NBS) is a standard method for the allylic bromination of alkenes and can also be used for the bromination of electron-rich aromatic rings. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

The expected reaction would involve the electrophilic attack of a bromine cation equivalent at the C4 position, facilitated by the electron-donating nature of the pyrazole ring and the C5-ethoxy group.

Table 1: Predicted Halogenation of this compound

| Reagent | Predicted Product |

| N-Bromosuccinimide (NBS) | 4-bromo-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole |

| N-Chlorosuccinimide (NCS) | 4-chloro-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole |

| Iodine (I₂) / Oxidizing Agent | 4-iodo-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole |

Sulfonylation and Alkylation Processes

Sulfonylation introduces a sulfonyl group onto the pyrazole ring, which can serve as a precursor for various functional groups or as a pharmacophore in medicinal chemistry. The reaction typically proceeds via an electrophilic aromatic substitution mechanism using a sulfonylating agent like sulfur trioxide (SO₃) or a sulfonyl chloride in the presence of a Lewis acid. For this compound, sulfonylation is anticipated to occur at the C4 position.

Alkylation, particularly Friedel-Crafts type reactions, can introduce alkyl groups onto the pyrazole ring. nih.gov This reaction typically requires an alkyl halide and a Lewis acid catalyst. The C4 position of the pyrazole ring is the most likely site for alkylation due to its higher electron density.

Table 2: Predicted Sulfonylation and Alkylation of this compound

| Reaction | Reagent | Predicted Product |

| Sulfonylation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid |

| Alkylation | R-X / AlCl₃ | 4-alkyl-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole |

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic aromatic substitution on an unactivated pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in the this compound scaffold. Therefore, direct displacement of a hydrogen atom on the pyrazole ring by a nucleophile is not a feasible reaction pathway under normal conditions.

However, nucleophilic substitution can occur on the alkyl substituents. For example, the ethyl group at the N1 position or the ethyl group of the ethoxy moiety could potentially undergo nucleophilic substitution if a suitable leaving group were introduced at those positions, though this falls outside the scope of direct ring modification.

Oxidation Reactions of Pyrazole Core

The pyrazole ring contains two nitrogen atoms, one of which (N2) is a pyridine-like tertiary amine and is susceptible to oxidation.

Formation and Characterization of Pyrazole N-Oxides

The oxidation of the N2 nitrogen of the pyrazole ring leads to the formation of pyrazole N-oxides. mdpi.com This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govthieme-connect.de The resulting N-oxide functionality alters the electronic properties of the pyrazole ring and can be a useful intermediate for further functionalization. For instance, the N-oxide group can direct deoxygenative C-H functionalization at the adjacent C3 or N1-alkyl positions. thieme-connect.denih.gov

Table 3: Predicted N-Oxidation of this compound

| Reagent | Predicted Product |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | This compound 2-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound 2-oxide |

The characterization of the resulting N-oxide would typically involve spectroscopic methods such as NMR, where a downfield shift of the protons adjacent to the N-oxide group would be expected.

Reduction Reactions Leading to Hydropyrazole Derivatives

The aromatic pyrazole ring can be reduced to its partially or fully saturated analogues, namely dihydropyrazoles (pyrazolines) and tetrahydropyrazoles (pyrazolidines). Catalytic hydrogenation is a common method for such reductions. bohrium.commdpi.commdpi.comresearchgate.netrsc.org The choice of catalyst and reaction conditions can influence the degree of reduction. For instance, using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas would be a standard approach to attempt the reduction of the pyrazole ring. The complete reduction would yield the corresponding 5-ethoxy-1-ethyl-3-methyl-pyrazolidine.

Table 4: Predicted Reduction of this compound

| Reagent | Predicted Product |

| H₂ / Pd/C | 5-ethoxy-1-ethyl-3-methyl-pyrazolidine |

| Sodium Borohydride (B1222165) (NaBH₄) / Lewis Acid | Potential for partial reduction |

It is important to note that the specific conditions required for these transformations on the this compound scaffold would need to be determined empirically, as the literature on this specific compound is limited. The reactivity patterns described here are based on the well-established chemistry of analogous pyrazole derivatives.

Functional Group Transformations and Derivatization at Peripheral Positions

The reactivity of the this compound scaffold allows for a variety of functional group transformations at its substituent positions. These modifications are crucial for synthesizing a diverse library of derivatives with tailored properties.

While the title compound itself does not possess a carbonyl group for direct Aldol or Schiff base reactions, its derivatives, particularly those with an aldehyde functionality, are key intermediates for such transformations. A common method to introduce an aldehyde group onto a pyrazole ring is the Vilsmeier-Haack reaction. For instance, a related compound, 1-phenyl-3-methyl-5-pyrazolone, can be formylated at the 4-position. This pyrazole-4-carbaldehyde can then serve as a substrate.

Schiff Base Formation: Pyrazole aldehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines). ekb.eg This reaction typically involves refluxing the pyrazole aldehyde with a substituted aromatic or aliphatic amine in a suitable solvent like ethanol (B145695). ekb.egresearchgate.net The resulting Schiff bases are versatile compounds used in various chemical applications. ekb.eg

The general reaction is as follows:

Pyrazole-CHO + R'-NH₂ → Pyrazole-CH=N-R' + H₂O

| Pyrazole Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Product | Reference |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | p-methyl aniline | (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline | ekb.eg |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | p-chloro aniline | (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-chloroaniline | ekb.eg |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-aminophenol | 2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | researchgate.net |

Aldol Condensation: The methyl group at the C3 position of the this compound ring is generally not acidic enough for typical Aldol reactions. However, if a derivative contains a more activated methyl or methylene (B1212753) group, such as a 4-acetyl-pyrazole, the α-protons become sufficiently acidic to participate in Aldol-type condensations with aromatic aldehydes to form pyrazole-chalcone analogues. ijtsrd.com

The electron-rich nature of the pyrazole ring facilitates electrophilic substitution reactions. Azo coupling with diazonium salts is a characteristic reaction for pyrazoles that possess an unsubstituted, activated position. For this compound, the C4 position is susceptible to such electrophilic attack. The reaction involves the attack of an aryldiazonium cation on the C4 carbon, leading to the formation of a brightly colored azo-pyrazole derivative.

In a related context, 5-aminopyrazoles can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium to form pyrazole-5-diazonium salts. researchgate.net These diazonium salts are highly reactive intermediates that can be used to synthesize a variety of fused heterocyclic systems, such as pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazines, by reacting them with β-azolyl enamines. researchgate.net

Direct amide or ester formation from this compound is not feasible. However, pyrazole-carboxylic acid derivatives are common precursors for these functionalities. A carboxyl group can be introduced onto the pyrazole ring, often at the C5 position, to create compounds like 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. sigmaaldrich.com

Esterification: Pyrazole-carboxylic acids can be converted to their corresponding esters via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.govnist.gov

Amidation: Amides are synthesized by first converting the pyrazole-carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). nih.gov The resulting pyrazole-carbonyl chloride is then reacted with a primary or secondary amine to yield the desired amide derivative. nih.govnih.gov

| Pyrazole Carboxylic Acid Precursor | Reactant (Alcohol/Amine) | Product Type | Reference |

|---|---|---|---|

| 5-methyl-1H-pyrazole-3-carboxylic acid | Ethanol | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | nist.gov |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole Carboxylic Acid Amide | nih.gov |

| Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Aminobenzothiazoles | Amide-linked Benzothiazolyl-pyrazolo[1,5-a]pyrimidine | nih.gov |

This compound and its Analogues as Synthetic Building Blocks

The pyrazole scaffold is a valuable building block in organic synthesis, utilized for the creation of more complex molecular architectures, particularly fused heterocyclic systems and coordination ligands.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological and pharmaceutical relevance. nih.govekb.eg The most common synthetic route to this scaffold involves the cyclocondensation of a 5-aminopyrazole analogue with a 1,3-dicarbonyl compound or its equivalent, such as β-enaminones or β-diketones. researchgate.netnih.gov

To utilize a scaffold like this compound for this synthesis, a synthetic precursor such as 5-amino-1-ethyl-3-methyl-1H-pyrazole would be required. The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen (N1) and the second carbonyl group, ultimately leading to the fused pyrazolo[1,5-a]pyrimidine (B1248293) system after dehydration. nih.gov The reaction is often carried out in a solvent like acetic acid at reflux. ekb.eg

| 5-Aminopyrazole Precursor | 1,3-Dielectrophile Reactant | Resulting Pyrazolo[1,5-a]pyrimidine Product | Reference |

|---|---|---|---|

| 5-Amino-3-(p-tolyl)-1H-pyrazole | Acetylacetone (a β-diketone) | 5,7-Dimethyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine | nih.gov |

| 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 1,3-diphenylprop-2-en-1-one (an enaminone) | 6-((4-fluorophenyl)diazenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine | ekb.eg |

| 5-aminopyrazole | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine derivative | researchgate.net |

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms which can act as donor sites for metal ions. The N2 atom of the pyrazole ring, with its lone pair of electrons, is a primary coordination site. researchgate.net

The this compound scaffold can be elaborated to create multidentate ligands. By introducing other donor groups (e.g., pyridyl, carboxyl, or amino groups) at the C4 position or by modifying the peripheral substituents, bidentate (N,N), (N,O) or tridentate ligands can be synthesized. For example, functionalization of the pyrazole ring with a pyridyl substituent can create a bidentate N,N-chelating ligand capable of forming stable complexes with transition metals like palladium(II). researchgate.net These pyrazole-based ligands and their metal complexes have applications in catalysis and materials science.

Development of Hybrid Molecular Systems (e.g., Pyrazole-Oxindole Hybrids)

The strategic fusion of distinct pharmacophoric units into a single molecular entity, known as molecular hybridization, is a well-established approach in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic activities. The this compound scaffold serves as a versatile building block for the creation of such hybrid systems. A notable example is the development of pyrazole-oxindole hybrids, which combine the pyrazole core with the privileged indolin-2-one (oxindole) motif.

The synthesis of these hybrid molecules is typically achieved through a multi-step process that leverages the reactivity of both the pyrazole and oxindole (B195798) rings. A common and effective synthetic route involves the initial functionalization of the pyrazole scaffold, followed by a condensation reaction with the oxindole core.

A key intermediate required for this hybridization is the corresponding pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocyclic and aromatic compounds, including substituted pyrazoles. nih.govresearchgate.netumich.edu This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyrazole ring. scispace.commdpi.com For the this compound scaffold, the Vilsmeier-Haack reaction would introduce the aldehyde function at the C4 position, yielding this compound-4-carbaldehyde.

Once the pyrazole-4-carbaldehyde intermediate is obtained, it can be coupled with a 2-oxindole derivative via a base-catalyzed condensation reaction, such as the Knoevenagel or Claisen-Schmidt condensation. nih.govnih.gov The 2-oxindole ring possesses a reactive methylene group at the C3 position, which can readily participate in condensation with aldehydes. nih.gov The reaction is typically facilitated by a catalytic amount of a base, such as piperidine, in a protic solvent like methanol (B129727) or ethanol, and often requires heating under reflux to proceed to completion. nih.govnih.gov This condensation results in the formation of a new carbon-carbon double bond, linking the pyrazole and oxindole rings through a methylene bridge at the C3 position of the oxindole.

The general synthetic pathway is outlined below:

Step 1: Vilsmeier-Haack Formylation The this compound is treated with the Vilsmeier reagent (POCl₃/DMF) to synthesize the key aldehyde intermediate.

Step 2: Knoevenagel/Claisen-Schmidt Condensation The resulting this compound-4-carbaldehyde is then reacted with 2-oxindole in the presence of a basic catalyst to yield the target pyrazole-oxindole hybrid molecule.

This synthetic strategy allows for considerable diversification, as various substituents can be present on both the pyrazole and the oxindole rings, enabling the creation of a library of hybrid compounds for further investigation.

Interactive Data Table: Synthesis of Pyrazole-Oxindole Hybrids

| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Product | Reaction Type |

| 1 | This compound | N/A | POCl₃, DMF | This compound-4-carbaldehyde | Vilsmeier-Haack Formylation |

| 2 | This compound-4-carbaldehyde | 2-Oxindole | Piperidine, Methanol | 3-((5-ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)indolin-2-one | Knoevenagel Condensation |

Advanced Spectroscopic Characterization Techniques for 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole and Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole, the spectrum is expected to show distinct signals for the protons of the ethyl group at the N1 position, the methyl group at the C3 position, the ethoxy group at the C5 position, and the lone proton on the pyrazole (B372694) ring at the C4 position.

The chemical shift (δ) of each proton is influenced by the electron density of its local environment. The protons on the ethyl and ethoxy groups are expected to appear as characteristic triplets and quartets due to spin-spin coupling with their neighbors. The C3-methyl group would appear as a sharp singlet, and the C4-H proton would also be a singlet, typically found in the aromatic region of the spectrum.

Crucially, ¹H NMR is instrumental in distinguishing between N-alkylation regioisomers. rsc.orgnih.gov The alkylation of an unsymmetrical pyrazole like 5-ethoxy-3-methyl-1H-pyrazole can potentially yield two isomers: the desired 1,3,5-substituted product and the 1,3,4- or 1,4,5-substituted isomer if starting materials differ, or in this case, the 1,5,3-substituted regioisomer (3-ethoxy-1-ethyl-5-methyl-1H-pyrazole). The chemical shift of the pyrazole ring proton (C4-H) and the adjacent substituent protons are sensitive to the substitution pattern, allowing for differentiation. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity between protons, such as between the N1-ethyl group's methylene (B1212753) protons and the C5-ethoxy group, confirming the 1,5-substitution pattern. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| C4-H | ~5.5 - 5.8 | Singlet (s) | N/A | 1H |

| N1-CH₂CH₃ | ~3.9 - 4.2 | Quartet (q) | ~7.2 | 2H |

| O-CH₂CH₃ | ~4.1 - 4.4 | Quartet (q) | ~7.0 | 2H |

| C3-CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A | 3H |

| N1-CH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.2 | 3H |

| O-CH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.0 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 | ~155 - 160 |

| C3 | ~145 - 150 |

| C4 | ~90 - 95 |

| O-CH₂CH₃ | ~65 - 70 |

| N1-CH₂CH₃ | ~45 - 50 |

| O-CH₂CH₃ | ~14 - 16 |

| N1-CH₂CH₃ | ~14 - 16 |

| C3-CH₃ | ~10 - 13 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show a cross-peak between the methylene and methyl protons of the N1-ethyl group, and another between the methylene and methyl protons of the C5-ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the substitution pattern of the pyrazole ring. rsc.org It reveals correlations between protons and carbons over two to three bonds. For this compound, a key correlation would be observed between the methylene protons of the N1-ethyl group and the C5 carbon of the pyrazole ring. beilstein-journals.org This three-bond correlation (H-C-N-C) provides definitive proof of the N1-alkylation site and the 5-ethoxy substitution pattern, effectively distinguishing it from its regioisomer. Other important HMBC correlations would include those from the C3-methyl protons to C3 and C4, and from the C4-H to C3 and C5.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The spectrum would be dominated by C-H stretching vibrations from the methyl and ethyl groups in the 2850-3000 cm⁻¹ region. The pyrazole ring itself would exhibit C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ range. researchgate.net A particularly diagnostic feature would be the strong C-O stretching absorption of the ethoxy group, which typically appears in the 1250-1050 cm⁻¹ region. researchgate.net The absence of a broad N-H stretching band (around 3200-3500 cm⁻¹) confirms that the pyrazole nitrogen is substituted. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1650-1550 | C=N Stretch | Pyrazole Ring |

| 1550-1450 | C=C Stretch | Pyrazole Ring |

| 1250-1050 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

| 1470-1440 | C-H Bend | Alkyl (CH₂, CH₃) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular formula C₈H₁₄N₂O), the molecular weight is 154.21 g/mol . bldpharm.com In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 154 or 155, respectively.

The fragmentation of pyrazoles is highly dependent on the nature and position of their substituents. researchgate.net Common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the N-alkyl group. For the target compound, characteristic fragmentation could include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N1-ethyl group could lead to a fragment ion at m/z 125.

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl ethers is the loss of ethylene via a McLafferty-type rearrangement, which would result in a fragment at m/z 126.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrazole nitrogen (alpha to the ring) in the N-ethyl group is a characteristic pathway for N-alkyl heterocycles, leading to the loss of a methyl radical (•CH₃) to form a stable ion at m/z 139. nih.gov

Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of N₂ or HCN, leading to smaller, characteristic ions. researchgate.netresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 154 | [M]⁺ | - |

| 139 | [M - CH₃]⁺ | •CH₃ (from N-ethyl) |

| 126 | [M - C₂H₄]⁺ | C₂H₄ (from ethoxy) |

| 125 | [M - C₂H₅]⁺ | •C₂H₅ (from N-ethyl) |

| 111 | [M - C₂H₄ - CH₃]⁺ | C₂H₄ + •CH₃ |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial check of purity and confirms that the empirical formula is correct.

For this compound, the molecular formula is C₈H₁₄N₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C=12.01, H=1.01, N=14.01, O=16.00) and the molecular weight (154.21 g/mol ). An experimental result that falls within a narrow margin of error (typically ±0.4%) of the theoretical values provides strong evidence for the proposed molecular formula.

Table 5: Elemental Analysis Data for C₈H₁₄N₂O

| Element | Theoretical Mass % | Experimental Mass % (Acceptable Range) |

|---|---|---|

| Carbon (C) | 62.31% | 61.91% - 62.71% |

| Hydrogen (H) | 9.15% | 8.75% - 9.55% |

| Nitrogen (N) | 18.17% | 17.77% - 18.57% |

Preclinical Pharmacological and Biological Activities of 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole and Its Derivatives

Anticancer Activities

Pyrazole (B372694) derivatives have been extensively investigated for their potential to combat various forms of cancer. srrjournals.comirjmets.com These compounds have demonstrated the ability to inhibit the growth of cancer cells, trigger programmed cell death, and interfere with critical cellular processes necessary for tumor progression. nih.govnih.gov The anticancer effects of these derivatives are often attributed to their interaction with various molecular targets within cancer cells. nih.govnih.gov

In Vitro Cytotoxicity Evaluation Against Diverse Human Cancer Cell Lines

The cytotoxic effects of numerous pyrazole derivatives have been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. These studies are crucial in the early stages of drug discovery to identify compounds with potent anticancer properties.

Notably, certain pyrazole derivatives have shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7 . For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited potent, dose- and time-dependent cytotoxicity. nih.gov

In the context of liver cancer, pyrazole derivatives have been tested against the HepG2 and Huh7 cell lines. nih.govresearchgate.net Some novel sugar-based pyrazole derivatives displayed good inhibitory activity against HepG2 cells. srrjournals.com Furthermore, certain pyrazole compounds have been found to be bioactive in Huh7 liver cancer cells, inducing cell death through various mechanisms. researchgate.net

The efficacy of pyrazole derivatives has also been demonstrated against lung cancer cell lines like A549 . srrjournals.comirjmets.com For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to suppress the development of A549 cells. irjmets.com Additionally, pyrazole derivatives developed by linking with pyrimidine (B1678525) or ferrocenyl molecules have shown particular effectiveness against this cell line. srrjournals.com

Leukemia cell lines, including U937 and KG-1 , have also been targets for pyrazole-based compounds. Studies on N,N′-mononuclear bi-ligand Pd(II) and tri-ligand Pt(II) complexes bearing sulfanyl(phenyl, benzyl, cyclohexyl, 4-hydroxyphenyl)3,5-dimethyl-1H-pyrazole ligands showed that these compounds induced apoptosis in U937 neoplastic cell cultures. srrjournals.com

In the realm of colon cancer, pyrazole derivatives have been evaluated against the HCT116 cell line. nih.govbiointerfaceresearch.com Some of these compounds exhibited remarkable cytotoxic activities against HCT-116 cells, with certain pyrazole benzamide (B126) and pyrazole dihydro triazinone derivatives showing the most significant antiproliferative efficacy. srrjournals.com

| Cancer Cell Line | Cell Type | Derivative Class | Observed Effect | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast | 1,3,5-Trisubstituted Pyrazoles | Cytotoxicity | nih.gov |

| HepG2 | Liver | Sugar-based Pyrazoles | Inhibitory Activity | srrjournals.com |

| A549 | Lung | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Growth Suppression | irjmets.com |

| U937 | Leukemia | Metal-complexed Sulfanyl Pyrazoles | Apoptosis Induction | srrjournals.com |

| Huh7 | Liver | Diflunisal Hydrazide-Hydrazones | Cell Death | researchgate.net |

| MCF-7 | Breast | 3,5-Diaryl Pyrazoles | Cytotoxicity | ijpsjournal.com |

| HCT116 | Colon | Pyrazole Benzamides | Antiproliferative Efficacy | srrjournals.com |

Antiproliferative Mechanisms in Cellular Models

The antiproliferative activity of pyrazole derivatives is often linked to their ability to halt the cell cycle at various phases. For example, a trisubstituted pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.govwaocp.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, some pyrazole compounds have been shown to arrest the cell cycle in the G2/M phase, indicating an interference with the mitotic process. arabjchem.org

Enzyme Inhibition in Key Cancer Signaling Pathways

The anticancer activity of pyrazole derivatives is frequently associated with their ability to inhibit key enzymes involved in cancer cell signaling pathways. The pyrazole scaffold is considered a "privileged structure" in the design of protein kinase inhibitors. nih.govnih.gov

ROS1 Kinase: The pyrazole scaffold has been utilized in the development of potent ROS1 kinase inhibitors. researchgate.net A series of trisubstituted pyrazoles with a bipyridinyl pyrazole scaffold demonstrated exclusive selectivity for ROS1 over closely related kinases. researchgate.net

Raf/MEK/ERK Pathway: The pyrazole moiety is a core component of several inhibitors targeting the Raf/MEK/ERK pathway, a critical signaling cascade in many cancers. nih.govacs.org For instance, Encorafenib, an FDA-approved RAF inhibitor, contains a pyrazole ring. nih.gov Novel series of pyrazolylpyrroles have also been identified as inhibitors of ERK. acs.orgresearchgate.net

PI3K/Akt Pathway: Pyrazole derivatives have been designed as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.govresearchgate.net Akt kinase, a key component of this pathway, has been a target for pyrazole-based inhibitors. nih.gov Some pyrazole derivatives have shown the ability to inhibit the PI3K/Akt signaling pathway in breast cancer cells. nih.gov

| Signaling Pathway | Target Enzyme | Pyrazole Derivative Class | Reference |

|---|---|---|---|

| ROS1 Signaling | ROS1 Kinase | Trisubstituted Bipyridinyl Pyrazoles | researchgate.net |

| Raf/MEK/ERK | RAF, ERK | Pyrazolylpyrroles, Encorafenib | nih.govacs.orgresearchgate.net |

| PI3K/Akt | PI3K, Akt | Various Pyrazole Derivatives | nih.govnih.govresearchgate.net |

Induction of Apoptosis in Malignant Cells

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms.

One key mechanism involves the generation of reactive oxygen species (ROS). An excess of ROS can lead to cellular damage and initiate the apoptotic cascade. nih.govwaocp.org For example, certain pyrazole derivatives have been shown to provoke apoptosis in MDA-MB-468 breast cancer cells, and this was accompanied by an elevated level of ROS and increased caspase 3 activity. nih.govwaocp.org Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Modulation of Cellular Processes (e.g., Microtubule Assembly Inhibition)

Microtubules are dynamic cellular structures that are crucial for cell division, and they are a well-established target for anticancer drugs. arabjchem.orgnih.gov Several pyrazole derivatives have been identified as microtubule assembly inhibitors. arabjchem.orgresearchgate.net These compounds can disrupt the dynamics of microtubules, leading to mitotic arrest and subsequent cell death. arabjchem.orgresearchgate.net For instance, a series of novel diarylpyrazole derivatives were synthesized and shown to effectively inhibit tubulin polymerization and disrupt the microtubule network in HeLa cells. arabjchem.org

Antimicrobial Activities

In addition to their anticancer properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govconnectjournals.commdpi.com The emergence of antibiotic-resistant microbial strains has spurred the search for new antimicrobial agents, and pyrazoles have emerged as a promising class of compounds. nih.govconnectjournals.com

The antimicrobial efficacy of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. nih.govnih.gov For example, compounds with chloro- and bromo-substituents have shown significant antimicrobial activity. mdpi.com A variety of pyrazole derivatives, including those synthesized through molecular hybridization with other pharmacophores like thiazole (B1198619) and oxadiazole, have been developed and evaluated for their ability to combat bacterial and fungal pathogens. nih.gov

Studies have reported the synthesis of 1,3,5-trisubstituted-1H-pyrazole derivatives that exhibit promising activity against various bacterial species and Candida albicans. tsijournals.com Similarly, other research has focused on the synthesis of pyrazoline and pyrazole derivatives and confirmed their antibacterial and antifungal properties. connectjournals.comnih.gov

| Derivative Class | Activity | Target Organisms | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | Antibacterial & Antifungal | Various bacteria, Candida albicans | tsijournals.com |

| Pyrazoline and Pyrazole Derivatives | Antibacterial & Antifungal | E. coli, P. aeruginosa, S. aureus, C. albicans | nih.gov |

| Substituted Pyrazoles with Halogens | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | mdpi.com |

| Hybrid Pyrazole Derivatives | Antibacterial & Antifungal | Resistant microbial strains | nih.gov |

Antibacterial Spectrum and Efficacy Studies

Pyrazole derivatives have been extensively investigated for their potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The search for novel antibacterial compounds is driven by the increasing incidence of microbial infections and the rise of antibiotic-resistant pathogens. nih.gov

Research has shown that the antibacterial efficacy of pyrazole derivatives can be significant. For instance, certain hydrazone derivatives of pyrazole have demonstrated superior or comparable activity to standard antibiotics against various bacterial strains. nih.gov One study reported that 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide exhibited high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 125 µg/mL, which were lower than the standard drug chloramphenicol (B1208) under the same conditions. nih.gov

The antibacterial spectrum often includes common pathogens such as Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Klebsiella pneumoniae (Gram-negative). nih.govbenthamdirect.com Studies on imidazo-pyridine substituted pyrazole derivatives found them to be potent broad-spectrum agents, showing better in vitro activity than ciprofloxacin (B1669076) against several bacterial strains, with Minimum Bactericidal Concentration (MBC) values below 1 µg/mL for most tested organisms. nih.gov The mechanism of action for some pyrazole analogs involves the inhibition of type II bacterial topoisomerases, essential enzymes for bacterial DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Efficacy (MIC/MBC/IC50) | Reference(s) |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus, B. subtilis, K. pneumoniae, E. coli | MIC: 62.5–125 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | MBC: <1 µg/mL (except MRSA) | nih.gov |

| Pyrazole-derived hydrazide derivatives | Gram-positive & Gram-negative strains | MIC/MBC: 1.9/7.8 µg/mL to 3.9/7.8 µg/mL | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | MIC: 16 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivatives | E. coli (Gram-negative) | MIC: 0.25 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis (Gram-positive) | MIC: 0.25 µg/mL | nih.gov |

Antifungal Spectrum and Efficacy Studies

In addition to their antibacterial properties, pyrazole derivatives are recognized for their significant antifungal activities. nih.govmdpi.com They have been evaluated against a variety of fungal pathogens, including human pathogens and phytopathogenic fungi that pose threats to agriculture. nih.govmdpi.com

The antifungal spectrum of these compounds includes species like Candida albicans and Aspergillus niger. nih.govjpsbr.org In one study, a pyrazole derivative demonstrated potent activity against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov Another investigation found that 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed remarkable antifungal activity, with MIC values between 2.9 and 7.8 µg/mL. nih.gov

Research into pyrazole carboxamides has revealed notable activity against several phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, and Rhizoctonia solani. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative showed significant efficacy against R. solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL. nih.gov Similarly, pyrazole analogues containing an aryl trifluoromethoxy group were tested against six plant pathogenic fungi, with one compound exhibiting an EC50 value of 0.0530 μM against F. graminearum, an activity level comparable to the commercial fungicide pyraclostrobin. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Efficacy (MIC/EC50) | Reference(s) |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | C. albicans, A. niger | MIC: 2.9–7.8 µg/mL | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | MIC: 1 µg/mL | nih.gov |

| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC50: 0.37 µg/mL | nih.gov |

| Pyrazole analogue 1v (with aryl OCF3 group) | Fusarium graminearum | EC50: 0.0530 µM | nih.govmdpi.com |

| Pyrazole-heterocyclic-amide 6f | Helminthosporium maydis | EC50: 0.26 µg/mL | nih.gov |

Antiviral Activities

Inhibition of Viral Replication and Entry (e.g., SARS-CoV-2)

The pyrazole scaffold is a key component in the development of antiviral agents, with derivatives showing inhibitory effects against a range of DNA and RNA viruses. nih.govresearchgate.net Research has intensified, particularly in response to global viral threats like SARS-CoV-2. nih.gov Pyrazole derivatives have been shown to interfere with various stages of the viral life cycle, including replication and entry into host cells. researchgate.netnih.gov

Studies on pyrano[2,3-c]pyrazole derivatives identified compounds with significant inhibitory capacity against human coronavirus 229E (HCoV-229E), a model for coronaviruses. nih.gov One derivative exhibited substantial antiviral action by targeting the replication phase, achieving a reduction percentage of up to 82.2%. nih.gov Furthermore, these compounds showed high inhibitory efficiency against the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govmdpi.com

Other research on hydroxyquinoline-pyrazole candidates demonstrated promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds were effective at directly neutralizing the viruses (virucidal effect) and impeding viral replication processes within host cells. rsc.org A pyrazole compound, BPR1P0034, was found to have sub-micromolar anti-influenza virus activity, showing the most significant inhibitory effect when added in the early stages (0-2 hours) after viral infection, suggesting it targets early steps of the replication cycle. nih.gov

Table 3: Antiviral Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Virus | Mechanism/Target | Efficacy (IC50/SI) | Reference(s) |

| Pyrano[2,3-c]pyrazole 18 | HCoV-229E | Inhibition of replication | SI = 12.6 | nih.gov |

| Pyrano[2,3-c]pyrazole 18 | SARS-CoV-2 Mpro | Enzyme inhibition | 84.5% inhibition | nih.gov |

| BPR1P0034 | Influenza A (H1N1) | Inhibition of early replication steps | IC50: 0.42 µM | nih.gov |

| 1,2,3-triazole-pyrazolone hybrid 6i | SARS-CoV-2 Mpro | Enzyme inhibition | IC50: 3.169 µM | mdpi.com |

| Hydroxyquinoline-pyrazole hydrazone | SARS-CoV-2, HCoV-229E | Virucidal effect, Replication inhibition | 71.33% (virucidal), 60.33% (replication) vs SARS-CoV-2 | rsc.org |

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory activity, with some compounds, like celecoxib, being commercially available as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsciencescholar.us The pharmacological action of many of these derivatives is based on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway. nih.govbohrium.com

Preclinical studies, often using the carrageenan-induced paw edema model in rodents, have consistently demonstrated the anti-inflammatory efficacy of novel pyrazole analogues. nih.govjst.go.jp For example, certain pyrazoline derivatives were found to be potent inhibitors of paw edema, with some compounds exerting an effect greater than the standard drug indomethacin. nih.govnih.gov The anti-inflammatory effects are also linked to the inhibition of other inflammatory mediators, such as lipoxygenase (LOX), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). bohrium.comijpsjournal.com A pyrazole-thiazole hybrid compound showed dual COX-2/5-LOX inhibition and reduced paw edema by 75%. ijpsjournal.com

The development of pyrazole-based compounds as selective COX-2 inhibitors is a significant area of research, aiming to create anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govijpsjournal.com

Table 4: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Model | Efficacy (IC50/% Inhibition) | Reference(s) |

| 3,5-diarylpyrazoles | COX-2 | IC50 = 0.01 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC50 = 0.03 µM / 0.12 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | 75% edema reduction | ijpsjournal.com |

| Pyrazoline 2g | Lipoxygenase (LOX) | IC50 = 80 µM | nih.gov |

| Pyrazoline 2d | Carrageenan-induced paw edema | Potent inhibition (greater than indomethacin) | nih.govnih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | High % inhibition (better than Diclofenac sodium) | nih.gov |

Specific Enzyme Inhibitory Activities

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Certain pyrazole derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway. nih.govacs.org This pathway is crucial for cell proliferation, making DHODH an attractive target for antiviral and anticancer therapies. nih.gov

The discovery of DHODH inhibition by pyrazoles often stemmed from phenotypic screening for antiviral activity. nih.govacs.org For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives were found to possess notable antiviral properties, which were later attributed to their inhibition of cellular DHODH. acs.org Biochemical assays using recombinant human DHODH confirmed this mechanism, with the best compounds exhibiting IC50 values as low as 13 nM. acs.org

Further structure-activity relationship studies led to the synthesis of highly active analogues. One such compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was confirmed as a potent DHODH inhibitor through enzymatic tests and cell-based assays measuring viral replication and cellular growth. nih.gov This molecule was found to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide, highlighting the potential of the pyrazole scaffold for developing novel immunosuppressive and antineoplastic agents. nih.govnih.gov

Table 5: DHODH Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target | Efficacy (IC50/pMIC50) | Reference(s) |

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines | Human DHODH | IC50 as low as 13 nM | acs.org |

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Human DHODH | More active than brequinar and teriflunomide | nih.gov |

| 2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivative 3 | Measles Virus Replication (DHODH-dependent) | Subnanomolar MIC50 | nih.gov |